Opicapone (2,5‐dichloro‐3‐(5‐(3,4‐dihydroxy‐5‐nitrophenyl)‐1,2,4‐oxadiazol‐3‐yl)‐4,6‐dimethylpyridine 1‐oxide) is a synthetic organic compound classified as a nitrocatechol. Its primary role in scientific research is as a highly potent, selective, and peripherally acting inhibitor of the enzyme catechol-O-methyltransferase (COMT).
Opicapone is a novel compound primarily used in the treatment of Parkinson's disease. It functions as a catechol-O-methyltransferase inhibitor, enhancing the effects of levodopa therapy by preventing the breakdown of levodopa into inactive metabolites. This leads to improved motor function in patients suffering from Parkinson's disease. The compound's chemical structure is represented as (4Z)-4-[3-(2,5-dichloro-4,6-dimethyl-1-oxidopyridin-1-ium-3-yl)-2H-1,2,4-oxadiazol-5-ylidene]-2-hydroxy-6-nitrocyclohexa-2,5-dien-1-one .
Opicapone is classified as a pharmaceutical compound and is synthesized through various chemical processes. It has been approved for use in several countries and is marketed under different brand names. The compound is derived from the class of oxadiazoles and pyridines, which are known for their biological activity .
The synthesis of Opicapone involves multiple steps that can vary based on the specific process used. A notable method includes:
This synthetic route has been shown to produce Opicapone with high yields and minimal impurities, making it a cost-effective process compared to traditional methods.
Opicapone's molecular formula is CHClNO. Its structure includes:
The compound exhibits a complex three-dimensional structure that contributes to its pharmacological properties .
The key reactions involved in the synthesis of Opicapone include:
These reactions highlight the importance of careful control over reaction conditions to achieve desired yields and purity levels.
Opicapone acts by inhibiting catechol-O-methyltransferase, an enzyme responsible for the degradation of catecholamines such as dopamine. By blocking this enzyme, Opicapone increases the availability of levodopa in the brain, thus enhancing its therapeutic effects in managing Parkinson's disease symptoms. This mechanism leads to improved motor function and reduced "off" time in patients undergoing treatment with levodopa .
Opicapone exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical products.
Opicapone is primarily used in clinical settings for:
Parkinson’s disease (PD) is characterized by the progressive degeneration of dopaminergic neurons in the substantia nigra pars compacta, leading to severe striatal dopamine deficiency. This neurotransmitter deficit manifests clinically as bradykinesia, rigidity, resting tremor, and postural instability. Levodopa (L-DOPA), the metabolic precursor to dopamine, remains the cornerstone of symptomatic PD treatment. However, when administered orally, less than 10% of levodopa crosses the blood-brain barrier due to extensive peripheral metabolism by aromatic L-amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT). The former is mitigated by co-administration of AADC inhibitors (e.g., carbidopa), but peripheral COMT activity remains a major contributor to levodopa’s short half-life (approximately 1.5 hours) and fluctuating plasma concentrations. This pharmacokinetic profile results in pulsatile dopaminergic stimulation, which drives motor complications ("wearing-off" phenomena and dyskinesias) in over 50% of patients within 5 years of treatment [1] [8].
COMT is a magnesium-dependent enzyme that catalyzes the O-methylation of levodopa to 3-O-methyldopa (3-OMD) using S-adenosylmethionine as a methyl donor. This metabolite competes with levodopa for transport across the blood-brain barrier, further reducing central dopamine synthesis. COMT inhibition thus serves two critical purposes:
Preclinical models demonstrate that COMT inhibition extends the duration of levodopa’s motor effects without increasing peak dyskinesia severity. This mechanistic rationale underpins the clinical use of COMT inhibitors as adjuncts to levodopa/AADC inhibitor regimens [6].
The development of COMT inhibitors progressed through three generations, each addressing limitations of predecessors:
First-Generation (Tolcapone):Tolcapone, a nitrocatechol-based inhibitor, demonstrated potent central and peripheral COMT inhibition (IC₅₀ = 300 nM). However, its association with fulminant hepatotoxicity led to restricted use and mandatory liver monitoring [6] [9].
Second-Generation (Entacapone):This peripherally restricted inhibitor eliminated central side effects and hepatotoxicity risks but required frequent dosing (4–8x daily) due to short half-life (0.5 hours) and moderate efficacy (30–45% reduction in daily "off-time") [9].
Third-Generation (Opicapone):Designed to overcome pharmacokinetic and safety limitations, opicapone features a nitroheterocyclic moiety (pyridine-N-oxide) linked to the nitrocatechol pharmacophore. This structure confers:
Table 1: Comparative Properties of COMT Inhibitors
Property | Tolcapone | Entacapone | Opicapone |
---|---|---|---|
COMT IC₅₀ | 300 nM | 100 nM | 0.0002 nM |
Peripheral Selectivity | No | Yes | Yes |
Dosing Frequency | 3x daily | 4-8x daily | Once daily |
Key Limitation | Hepatotoxicity | Short duration | None known |
Clinical trials validated opicapone’s superiority:
Table 2: Clinical Efficacy of Opicapone in Key Trials
Trial | Population | Duration | Primary Outcome | Result (vs. Placebo) |
---|---|---|---|---|
BIPARK I | PD with motor fluctuations | 14-15 weeks | ∆ Daily "Off" time | -60 min (p<0.001) |
EPSILON | PD without fluctuations | 24 weeks | ∆ MDS-UPDRS Part III | -2.2 points (p=0.010) |
REONPARK | Early fluctuations | 3 months | % Patients with CGI-C improvement | 73.5% (p<0.001) |
Mechanistic Advancements:Opicapone’s unique bis-substituted structure allows formation of a stable carbamoyl bridge with COMT’s active-site lysine, explaining its prolonged inhibition. Molecular dynamics simulations confirm this complex persists 200-fold longer than tolcapone-enzyme binding [9]. This translates to steadier levodopa plasma concentrations, as shown in pharmacokinetic studies where opicapone increased levodopa’s area under the curve (AUC) by 45% and trough levels (Cmin) by 61% without altering peak concentrations (Cmax) [5] [12].
Clinical Positioning:Long-term extensions (e.g., EPSILON open-label phase) confirm opicapone’s sustained benefits: patients maintained stable motor improvements for 12 months without increased dyskinesia incidence (11.6% vs. 16.3% in delayed starters) [7]. Additionally, real-world studies (REONPARK) show 45.6% of early-fluctuating patients became free of "off" periods within 3 months [3]. Notably, opicapone also alleviates neuropsychiatric fluctuations, improving executive function (FAB test: p<0.001) and mood symptoms (HAM-A: p=0.001) during "off" phases [2] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7